

Spectroscopic Profile of 3-Iodophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodophenylacetic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-iodophenylacetic acid**, a compound of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and utilization in scientific endeavors.

Spectroscopic Data Summary

The spectroscopic data for **3-iodophenylacetic acid** is summarized below, providing a quick reference for its key analytical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **3-iodophenylacetic acid**, recorded in DMSO-d₆, exhibits characteristic signals corresponding to the aromatic and aliphatic protons.[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65	s	1H	Aromatic H
7.5	d	1H	Aromatic H
7.3	d	1H	Aromatic H
7.1	m	1H	Aromatic H
3.6	s	2H	-CH ₂ -

¹³C NMR: While explicit experimental ¹³C NMR data for **3-iodophenylacetic acid** is not readily available in the searched literature, predicted chemical shifts can be inferred from the analysis of structurally similar compounds, such as 2-iodophenylacetic acid.[3] For 2-iodophenylacetic acid, the reported ¹³C NMR (in CDCl₃) shows signals at δ 176.7, 139.6, 137.0, 130.7, 129.2, 128.5, 101.0, and 45.9 ppm.[3] It is anticipated that the ¹³C spectrum of **3-iodophenylacetic acid** would show a similar pattern, with the carbonyl carbon appearing significantly downfield and the iodinated aromatic carbon also exhibiting a characteristic shift.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **3-iodophenylacetic acid** is not available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on its functional groups. The spectrum would be dominated by a very broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring and the methylene group would appear around 3100-3000 cm⁻¹ and 2900 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for **3-iodophenylacetic acid**, including fragmentation patterns, is not specified in the available search results. The molecular weight of **3-iodophenylacetic acid** is 262.04 g/mol.[4][5][6] Therefore, the molecular ion peak (M⁺) would be expected at an m/z of 262. A common fragmentation pathway for phenylacetic acids

involves the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 217. Another potential fragmentation is the loss of the entire acetic acid side chain, leading to an iodophenyl fragment. For the related compound, 2-iodophenylacetic acid, a low-resolution mass spectrometry (LRMS) in negative ion mode (ESI-) showed a peak for $[M-H]^-$ at m/z 260.78.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of **3-iodophenylacetic acid** would be dissolved in a deuterated solvent, such as DMSO- d_6 or $CDCl_3$, at a concentration suitable for NMR analysis. The 1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer. For 1H NMR, chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS). For ^{13}C NMR, the spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

IR Spectroscopy

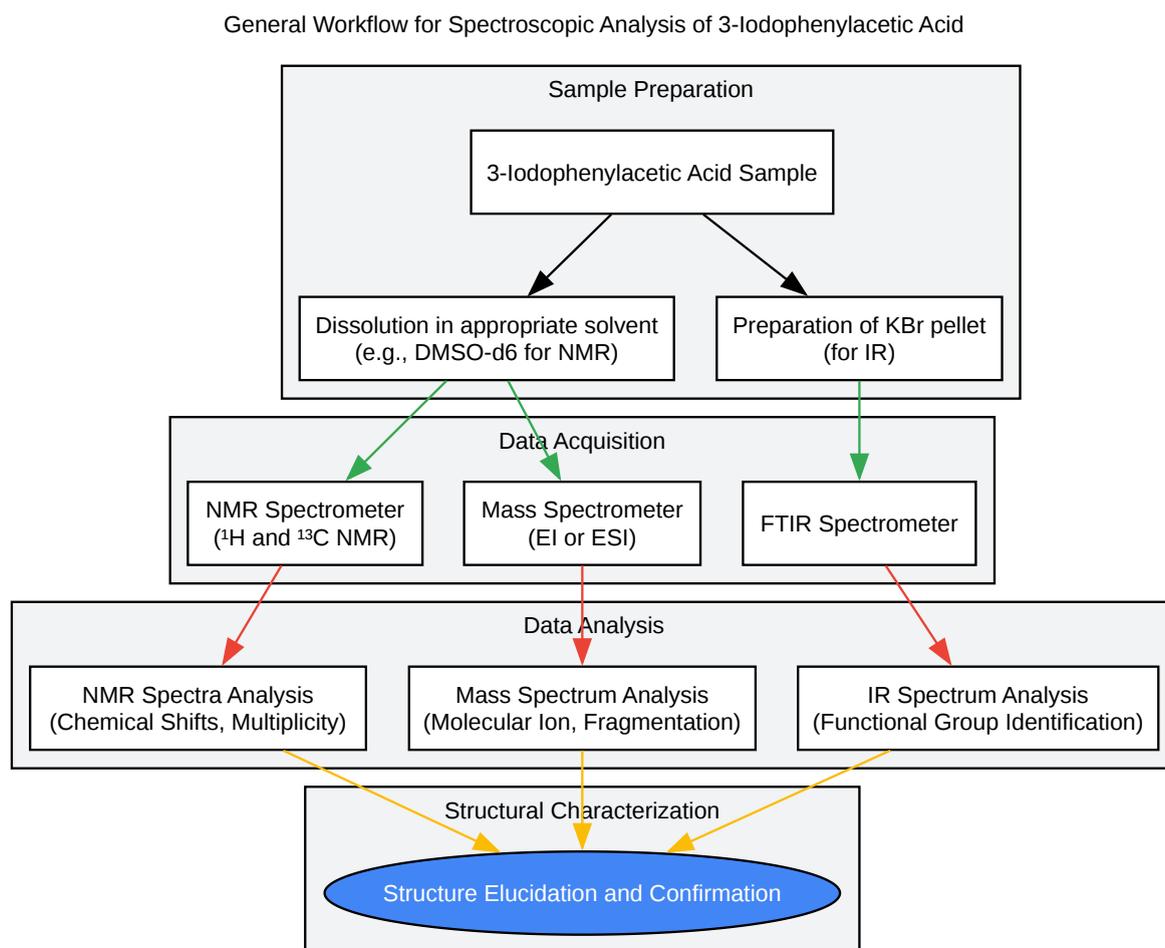
The IR spectrum of solid **3-iodophenylacetic acid** can be obtained using the potassium bromide (KBr) pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. The disk is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray, which allows for the analysis of less volatile compounds.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a compound like **3-iodophenylacetic acid** is illustrated in the following diagram.



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Caption: Workflow of spectroscopic analysis.

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